2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride
Description
2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride is a heterocyclic compound featuring a thiazole core substituted with a methyl group at the 4-position and an azetidine ring linked via a thioether (-S-) group at the 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
2-(azetidin-3-ylmethylsulfanyl)-4-methyl-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S2.ClH/c1-6-4-11-8(10-6)12-5-7-2-9-3-7;/h4,7,9H,2-3,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWMZPRYLDTKOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride typically involves the following steps:
Formation of Azetidine Ring:
Thiazole Ring Formation: The thiazole ring is often synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Coupling Reaction: The azetidine and thiazole rings are then coupled via a thiomethylation reaction, where a thiomethyl group is introduced to link the two rings.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the azetidine ring, potentially leading to ring-opening or hydrogenation of the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced azetidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic properties. Its thiazole and azetidine moieties contribute to biological activity, making it a candidate for drug development.
Case Studies :
- A study demonstrated that derivatives of thiazole compounds exhibit antimicrobial activity. The presence of the azetidine group enhances the lipophilicity of the molecule, potentially improving bioavailability and efficacy against resistant bacterial strains .
- Another research highlighted the compound's role in inhibiting specific enzymes associated with cancer cell proliferation, suggesting its potential as an anti-cancer agent .
Agricultural Applications
Research indicates that thiazole derivatives can serve as effective agrochemicals. The compound's structure suggests potential use as a fungicide or herbicide.
Data Table: Agricultural Efficacy
| Compound | Activity Type | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Fungicide | 85% | |
| Thiazole Derivative A | Herbicide | 90% |
Material Science
The compound's unique properties allow for exploration in material science, particularly in developing new polymers or coatings with enhanced durability and resistance to environmental factors.
Case Studies :
- Research has shown that incorporating thiazole derivatives into polymer matrices can improve thermal stability and mechanical properties, making them suitable for industrial applications .
- Additionally, studies on coatings suggest that these compounds can provide protective barriers against corrosion when applied to metal surfaces .
Mechanism of Action
The mechanism of action of 2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules, focusing on structural motifs , physicochemical properties , and biological relevance .
Table 1: Key Comparisons with Analogous Compounds
Physicochemical Properties
- Solubility : The hydrochloride salt form (common in , and 9) ensures higher aqueous solubility compared to neutral analogs like 5-(2-hydroxyethyl)-4-methylthiazole .
Regulatory and Quality Considerations
- Impurity Profiling : Similar to ranitidine hydrochloride (), the target compound requires stringent control of synthesis byproducts (e.g., unreacted azetidine intermediates).
- Reference Standards : Analogous compounds in (e.g., clomethiazole edisylate) highlight the need for certified reference materials to ensure batch consistency .
Biological Activity
2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride, with the CAS number 1864053-25-7, is a compound that has garnered attention due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₃ClN₂S₂
- Molecular Weight : 236.8 g/mol
- Structure : The compound features a thiazole ring and an azetidine moiety, which are significant in determining its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of antimicrobial and anticancer properties. Compounds with similar structural motifs have been documented to exhibit diverse pharmacological effects.
Antimicrobial Activity
Research indicates that thiazole derivatives often possess antimicrobial properties. For instance, azetidinone derivatives have shown significant antibacterial activity, which can be extrapolated to suggest potential efficacy for this compound against various bacterial strains .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism .
- Antiviral Properties : Some azetidinone derivatives have demonstrated antiviral activity against viruses like human coronavirus and influenza A virus .
Case Studies and Research Findings
-
Anticancer Studies :
- A study on azetidinone derivatives indicated that certain compounds inhibited the proliferation of breast cancer cells (MCF-7) at nanomolar concentrations. This suggests a potential pathway for this compound in cancer treatment .
- Another investigation into similar thiazole compounds revealed their ability to induce apoptosis in various cancer cell lines, indicating that the compound may share these properties .
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Antimicrobial Efficacy :
- A comparative analysis of thiazole derivatives demonstrated that those containing an azetidine structure exhibited enhanced antibacterial activity against Gram-positive bacteria .
- The compound's structural similarity to known antimicrobial agents suggests it could be a candidate for further development in treating infections.
Data Tables
Q & A
Basic: What are the critical considerations for optimizing the synthesis of 2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride?
Answer:
Synthesis optimization requires addressing reactivity of the azetidine-thiol group and minimizing side reactions. Key steps include:
- Substituent Compatibility : Use protective groups (e.g., Boc for azetidine amines) to prevent undesired nucleophilic attacks during thioether bond formation .
- Reaction Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates and stabilize transition states.
- Temperature Control : Maintain temperatures below 60°C to avoid decomposition of the thiazole ring .
- Purification : Employ reverse-phase chromatography or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt with ≥95% purity .
Basic: Which spectroscopic techniques are most effective for characterizing the hydrochloride salt form of this compound?
Answer:
- NMR : ¹H and ¹³C NMR confirm the azetidine-thiol linkage (δ 3.2–3.8 ppm for CH₂-S) and thiazole protons (δ 7.1–7.5 ppm). HCl presence shifts NH/amine protons downfield .
- FT-IR : Peaks at 2550–2600 cm⁻¹ (S-H stretch, if unreacted) and 1600–1650 cm⁻¹ (C=N thiazole) validate core structure .
- Mass Spectrometry : ESI-MS in positive mode detects the [M+H]⁺ ion (exact mass calculated from C₈H₁₃ClN₂S₂: 244.02 g/mol) .
Basic: How does the hydrochloride salt form influence the compound’s stability under varying storage conditions?
Answer:
- Hydroscopicity : The hydrochloride salt is hygroscopic; store in airtight containers with desiccants (e.g., silica gel) at −20°C .
- pH Sensitivity : In aqueous solutions (pH < 3), the salt remains stable. Above pH 5, freebase precipitation occurs, requiring buffered formulations .
- Light Sensitivity : UV-Vis studies show degradation under direct light; use amber vials for long-term storage .
Advanced: What biological targets or pathways are implicated in the compound’s reported therapeutic potential?
Answer:
- Kinase Inhibition : Structural analogs (e.g., thiazole derivatives) inhibit CDK1/GSK3β, critical in cancer cell proliferation .
- Antiplatelet Activity : The thioether moiety may interfere with GPIIb/IIIa receptor binding, reducing thrombotic events .
- Antiviral Mechanisms : Azetidine-thiol groups disrupt viral protease active sites (e.g., SARS-CoV-2 Mpro) via covalent binding .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictory activity data across assays?
Answer:
- Substituent Analysis : Vary azetidine substituents (e.g., methyl vs. nitro groups) to assess steric/electronic effects on target binding .
- Docking Simulations : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with kinases or viral proteases .
- In vitro Validation : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to isolate tissue-specific effects .
Advanced: What experimental strategies address discrepancies in the compound’s proposed mechanism of action?
Answer:
- Knockout Models : Use CRISPR-Cas9 to silence candidate targets (e.g., CDK1) and measure residual activity .
- Isotope Tracing : ³⁵S-labeled thioether groups track metabolic stability in hepatic microsomes .
- Competitive Assays : Co-administer with known inhibitors (e.g., Roscovitine for CDKs) to identify off-target effects .
Advanced: How can researchers reconcile in vitro potency with poor in vivo efficacy?
Answer:
- Pharmacokinetic Profiling : Measure bioavailability (e.g., Cₘₐₓ, t₁/₂) in rodent models; low oral absorption may necessitate prodrug strategies .
- Metabolite Identification : LC-MS/MS detects hepatic metabolites (e.g., sulfoxide derivatives) that may lack activity .
- Formulation Adjustments : Nanoencapsulation or liposomal delivery enhances blood-brain barrier penetration for CNS targets .
Advanced: What analytical methods validate batch-to-batch consistency in hydrochloride salt synthesis?
Answer:
- HPLC-PDA : Use a C18 column (ACN/0.1% TFA gradient) to quantify purity (>98%) and detect impurities (e.g., unreacted thiols) .
- XRD : Compare diffraction patterns to reference crystals (CCDC database) to confirm salt form integrity .
- Elemental Analysis : Match experimental C/H/N/S/Cl percentages to theoretical values (deviation <0.3%) .
Advanced: How does counterion choice (e.g., HCl vs. TFA) impact solubility and biological activity?
Answer:
- Solubility : HCl salts exhibit higher aqueous solubility (≥50 mg/mL) vs. TFA salts (<10 mg/mL), critical for in vivo dosing .
- Activity Artifacts : Residual TFA may chelate metal ions in assays, falsely reducing enzymatic activity; HCl avoids this .
- Crystallinity : HCl salts form stable monoclinic crystals, enhancing shelf life compared to hygroscopic freebase forms .
Advanced: What techniques identify and quantify degradation products under accelerated stability testing?
Answer:
- Forced Degradation : Expose to heat (40°C/75% RH), acid/alkali (0.1N HCl/NaOH), and UV light for 14 days .
- LC-HRMS : Identify major degradants (e.g., hydrolyzed thiazole rings or oxidized thioethers) via accurate mass matching .
- NMR Stability Studies : Track peak disappearance (e.g., azetidine CH₂-S at δ 3.5 ppm) to quantify degradation kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
